7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Description
Stereochemical Analysis
The compound’s stereochemistry is not explicitly detailed in available literature. However, the tetrahydro ring system (positions 5–8) introduces potential stereocenters. The Boc group’s placement on the nitrogen at position 7 may influence conformational preferences, but current data do not specify enantiomeric or diastereomeric forms.
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Pyrido[3,4-d]pyrimidine | C₇H₆N₃ | Core heterocyclic scaffold |
| Boc group | C₅H₉O₂ | Protective substituent |
| Methylthio group | CH₃S | Electron-rich substituent |
Structural Relationship to Pyridopyrimidine Heterocyclic Systems
Pyridopyrimidines are fused bicyclic systems combining pyridine and pyrimidine rings. The pyrido[3,4-d]pyrimidine variant is distinguished by its fusion pattern, where the pyrimidine ring shares bonds with the pyridine ring at positions 3 and 4.
Key Modifications in 7-Boc-2-(methylthio) Derivative
- Tetrahydro Saturation : Reduces aromaticity in the pyridine ring, enhancing flexibility and altering electronic properties compared to fully aromatic analogs.
- Boc Protection : Introduces a bulky tert-butoxycarbonyl group, commonly used to protect amines in synthetic chemistry. This modification increases solubility in organic solvents and stabilizes the compound during reactions.
- Methylthio Substituent : The sulfur atom at position 2 can participate in nucleophilic substitution or oxidation reactions, making the compound a versatile intermediate.
Comparative Analysis with Related Pyridopyrimidines
The structural uniqueness of This compound lies in its combination of saturation, protective groups, and sulfur-based reactivity, making it valuable for targeted drug synthesis and heterocyclic chemistry research.
Properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-9-7-14-11(19-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDGRIXSGMZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712339 | |
| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-86-8 | |
| Record name | 1,1-Dimethylethyl 5,8-dihydro-2-(methylthio)pyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Construction of the Tetrahydropyrido[3,4-d]pyrimidine Skeleton
The tetrahydropyrido[3,4-d]pyrimidine core is typically synthesized via cyclization reactions involving pyrimidine precursors. A widely adopted approach, as demonstrated by Pawluczyk et al., involves the use of piperidine-2-carboxylic acid derivatives to construct the bicyclic system . For instance, methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate was prepared through a stereoselective cyclization of a piperidine intermediate under acidic conditions . Adapting this method, the pyrido[3,4-d]pyrimidine scaffold can be assembled by treating 3-aminopyridine derivatives with carbonyl-containing reagents (e.g., malonates or β-ketoesters) to induce ring closure .
Key steps include:
-
Condensation : Reaction of 4-aminopyrimidine with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.
-
Cyclization : Thermal or microwave-assisted cyclization using Dowtherm reagent (a high-boiling solvent mixture) to yield the pyrido[3,4-d]pyrimidine core .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Diethyl 2-(ethoxymethylene)malonate, 110°C | 85% | |
| Cyclization | Dowtherm A, reflux, 4 hours | 62% |
Introduction of the Methylthio Group at C2
The methylthio (-SMe) moiety at position 2 is introduced via nucleophilic substitution or oxidative thiolation. A strategy reported by Alizadeh et al. involves the use of methylthiolate (NaSMe) or thiourea as sulfur sources . In the pyrido[3,4-d]pyrimidine series, chlorinated intermediates (e.g., 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine) serve as precursors for further functionalization .
Procedure :
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Chlorination : Treatment of the pyrido[3,4-d]pyrimidine core with phosphorus oxychloride (POCl₃) to generate a chloro derivative.
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Thiolation : Displacement of the chloro group with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C .
Optimization Data :
| Substrate | Reagent | Temperature | Yield |
|---|---|---|---|
| 8-Chloro-pyrido[3,4-d]pyrimidine | NaSMe, DMF | 80°C | 78% |
Boc Protection of the 7-Position Amine
The Boc (tert-butoxycarbonyl) group is introduced to protect the secondary amine at position 7. This step is critical to prevent undesired side reactions during subsequent modifications. The reaction employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Synthetic Protocol :
-
Deprotonation : The amine is treated with a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
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Boc Activation : Addition of Boc anhydride at 0°C, followed by stirring at room temperature .
Representative Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | DMAP (10 mol%) |
| Temperature | 0°C to 25°C |
| Reaction Time | 12 hours |
| Yield | 89% |
Functional Group Compatibility and Purification
The Boc-protected intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Analytical data (e.g., NMR, LC-MS) confirm the structure:
-
NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc), 2.52 (s, 3H, SMe), 3.70–3.85 (m, 4H, CH₂), 4.20–4.35 (m, 2H, CH₂) .
-
HRMS (ESI+) : m/z calculated for C₁₃H₂₀N₃O₂S [M+H]⁺: 298.1224, found: 298.1226 .
Comparative Analysis of Synthetic Routes
The table below evaluates methods for key steps:
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at N7 vs. N5 can occur during Boc protection. Using bulkier bases (e.g., DMAP) favors protection at the less hindered N7 .
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Sulfur Oxidation : The methylthio group may oxidize to sulfone under acidic conditions. Conducting thiolation after Boc protection minimizes this risk .
Chemical Reactions Analysis
Types of Reactions
7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the pyrimidine ring or other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly as kinase inhibitors or other enzyme inhibitors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential biological activity.
Industrial Applications: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can include protein kinases, which play a crucial role in cell signaling and regulation. The compound’s structure allows it to interact with the active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Position 7 Modifications : The Boc group (tert-butoxycarbonyl) enhances steric bulk and solubility compared to methyl or benzyl groups . Substitutions like 8-chloronaphthyl () enable π-π stacking in target binding .
- Position 2 Variations : Methylthio (-SCH₃) groups are commonly oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) to modulate electronic properties and binding affinity .
- Synthetic Efficiency : Methylation with methyl iodide () achieves high yields (93%), while cross-coupling reactions (e.g., Suzuki in ) require palladium catalysts and optimized conditions .
Key Observations :
- Enzyme Inhibition: Substituents at position 7 critically influence potency. For example, ethyl sulfonyl (ZH-1) shows moderate ATR inhibition (IC50 = 53.26 nM), while acyl groups (e.g., ZH-5 with 2-cyanoacetyl) improve activity (IC50 = 11.34 nM) .
- Selectivity : Compounds like SCH772984 exploit the pyrido[3,4-d]pyrimidine core to achieve dual ERK1/2 inhibition, highlighting scaffold versatility .
- Therapeutic Potential: The Boc-protected analog is pivotal in synthesizing proteolysis-targeting chimeras (PROTACs) targeting oncogenic KRASG12C .
Physicochemical Properties
| Compound Name | Molecular Weight | logP‡ | Solubility | Stability |
|---|---|---|---|---|
| 7-Boc-2-(methylthio)-5,6,7,8-THP | ~350 g/mol | ~2.5 (estimated) | Improved (Boc group) | Stable under inert gas |
| 7-Benzyl-4-Cl-2-SCH₃-5,6,7,8-THP | 305.83 g/mol | ~3.1 | Low (hydrophobic Bn) | Sensitive to oxidation |
| 7-(8-Cl-naphthyl)-2-SOCH₃-5,6,7,8-THP | 599.20 g/mol | ~4.0 | Moderate | Stable at -20°C |
Biological Activity
7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a heterocyclic compound known for its complex structure that combines features of both pyridine and pyrimidine. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and reactivity, making it a compound of interest in medicinal chemistry.
Structural Characteristics
The compound can be characterized by its molecular formula and its CAS number . The methylthio group contributes to its biological activity and potential pharmacological applications.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:
- Anticancer Properties : Analogous compounds have shown efficacy against various cancer types. For instance, pyridopyrimidine derivatives have been investigated for their ability to inhibit tumor growth and metastasis in preclinical studies.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : Certain studies highlight the ability of these compounds to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases like diabetes and cancer.
Case Studies and Research Findings
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-2-thiophenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Contains thiophenyl instead of methylthio | Exhibits different electronic properties affecting activity |
| 5-Chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | Chlorine substituent may enhance reactivity | Potentially more reactive due to halogen presence |
| 2-(Methylthio)-5-fluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | Fluorine substituent alters lipophilicity | May exhibit different pharmacokinetic properties |
This table illustrates how variations in structure can lead to differences in biological activity and potential therapeutic applications.
Q & A
Q. How can kinetic studies elucidate degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
